molecular formula C14H15NO2S B2964936 Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 897838-63-0

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B2964936
CAS No.: 897838-63-0
M. Wt: 261.34
InChI Key: JLMACWNPGQTLRM-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in microbial growth and inflammation .

Comparison with Similar Compounds

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its ester group, which enhances its solubility and potential for further chemical modifications.

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMACWNPGQTLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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